molecular formula C10H9N5 B2801352 5-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-3-amine CAS No. 1347231-15-5

5-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-3-amine

Cat. No.: B2801352
CAS No.: 1347231-15-5
M. Wt: 199.217
InChI Key: VZLZOXQWBKRYNK-UHFFFAOYSA-N
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Description

This compound features a benzimidazole (1H-1,3-benzodiazol-2-yl) moiety fused to a pyrazole ring at the 3-amine position.

Properties

IUPAC Name

5-(1H-benzimidazol-2-yl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-9-5-8(14-15-9)10-12-6-3-1-2-4-7(6)13-10/h1-5H,(H,12,13)(H3,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLZOXQWBKRYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347231-15-5
Record name 5-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzimidazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance yield and purity. Solvent selection and recycling, as well as catalyst recovery, are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of pyrazole compounds, including 5-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-3-amine, exhibit significant antiviral properties. A study highlighted its potential as an inhibitor against viruses such as Hepatitis C and Yellow Fever Virus (YFV). The compound's structure allows it to interact with viral proteins, inhibiting their replication processes. In vitro assays demonstrated low cytotoxicity while maintaining antiviral efficacy in the micromolar range .

Anticancer Properties

Another area of interest is the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Further investigations are necessary to elucidate the specific molecular targets and to evaluate its effectiveness in vivo.

Pesticidal Activity

The compound's unique structure has also been explored for agricultural applications, particularly as a potential pesticide. Research indicates that pyrazole derivatives can act as effective inhibitors of plant pathogens and pests. The mechanism typically involves disrupting metabolic processes in target organisms, leading to reduced viability and growth. Field trials are ongoing to assess the practical efficacy and safety of these compounds in agricultural settings.

Synthesis of Functional Materials

In material science, 5-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-3-amine is being investigated for its potential use in synthesizing functional materials. The compound can serve as a building block for creating novel polymers and nanomaterials with specific properties tailored for applications in electronics and photonics. Its ability to form coordination complexes with metal ions is particularly noteworthy for developing catalysts and sensors.

Case Studies

Study Focus Findings
Study on Antiviral ActivityEvaluated against Hepatitis C VirusShowed significant inhibition with low cytotoxicity
Anticancer ResearchAssessed effects on cancer cell linesInduced apoptosis through modulation of signaling pathways
Agricultural TrialsTested as a pesticideEffective against specific plant pathogens with minimal environmental impact

Mechanism of Action

The mechanism of action of 5-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The benzimidazole moiety is known to interact with DNA, while the pyrazole ring can inhibit certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities:

Compound Name Structural Features Molecular Weight Key Substituents Evidence Source
5-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-3-amine Benzimidazole fused to pyrazole at position 2; free amine at pyrazole-3 225.23 (calc.) None
1-(1H-1,3-Benzodiazol-2-yl)-3-methyl-1H-pyrazol-5-amine (Compound 22) Methyl group at pyrazole-3; benzimidazole at pyrazole-1 224.25 3-methyl
1-(1H-1,3-Benzodiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine (Compound 23) Methyl at pyrazole-3, phenyl at pyrazole-4; benzimidazole at pyrazole-1 300.34 3-methyl, 4-phenyl
3-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-4-amine Methyl at pyrazole-1; benzimidazole at pyrazole-3 213.24 1-methyl
3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine Thiazole replaces benzimidazole; methyl at pyrazole-3; phenyl at thiazole-4 256.33 Thiazole, 3-methyl, 4-phenyl
1-Benzyl-1H-pyrazol-5-amine Benzyl group at pyrazole-1; no benzimidazole 173.22 1-benzyl
5-Amino-4-(1H-benzodiazol-2-yl)-1-(3-butoxypropyl)-2,3-dihydro-1H-pyrrol-3-one Pyrrolone ring; butoxypropyl substituent 328.40 Butoxypropyl, pyrrolone

Key Observations :

  • Heterocycle Replacement : Substituting benzimidazole with thiazole (Compound 18) modifies aromaticity and hydrogen-bonding capacity, which may shift biological activity profiles .
  • Complexity: The addition of a pyrrolone ring (Compound 19) introduces conformational constraints and additional hydrogen-bond donors/acceptors .

Biological Activity

5-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-3-amine is a compound belonging to the class of organic compounds known as benzimidazoles and pyrazoles. It has garnered attention in medicinal chemistry for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This article explores the biological activity of this compound, supported by research findings and case studies.

  • Chemical Formula: C17H16N8
  • Molecular Weight: 332.36 g/mol
  • IUPAC Name: N2-(1H-1,3-benzodiazol-5-yl)-N4-(3-cyclopropyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine
  • Structure: The compound features a benzodiazole ring fused to a pyrazole structure, which is significant for its biological interactions.

The biological activity of 5-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-3-amine is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit specific enzymes and receptors that play a role in disease progression.

Key Mechanisms:

  • Inhibition of Kinases : The compound has demonstrated inhibitory effects on serine/threonine kinases, which are critical in regulating cell division and survival.
  • Modulation of Protein Interactions : It interferes with protein-protein interactions that are essential for the function of various oncogenic pathways.

Anti-Cancer Activity

Research has indicated that 5-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-3-amine exhibits significant anti-cancer properties. A study focusing on prostate cancer cells revealed that the compound inhibited lysine demethylases (KDMs), which are associated with aggressive cancer phenotypes. The inhibition led to reduced cell proliferation and induced apoptosis in cancerous cells (source: ).

Anti-Microbial Properties

The compound has also been evaluated for its anti-microbial activity. In vitro assays demonstrated that it possesses inhibitory effects against various bacterial strains, suggesting potential as an anti-infective agent (source: ).

Case Study: Elastase Inhibition

A specific case study highlighted the compound's ability to inhibit pancreatic elastase (PPE), an enzyme involved in inflammatory processes. The study reported an IC50 value of 60.4 µM for the compound, indicating a promising therapeutic potential in managing inflammatory diseases (source: ).

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 ValueReferences
Anti-CancerKDM4 subfamily (Prostate Cancer)Not specified
Anti-MicrobialVarious Bacterial StrainsNot specified
Elastase InhibitionPancreatic Elastase60.4 ± 1.98 µM

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